

# 2-(Pyridin-4-YL)acetohydrazide chemical properties

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## Compound of Interest

Compound Name: 2-(Pyridin-4-YL)acetohydrazide

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An In-depth Technical Guide to the Chemical Properties and Applications of **2-(Pyridin-4-YL)acetohydrazide**

## Authored by a Senior Application Scientist

### Abstract

**2-(Pyridin-4-YL)acetohydrazide**, an isomer of the frontline antituberculosis drug isoniazid, is a pivotal building block in contemporary medicinal chemistry.[1][2] Its structure, featuring a pyridine ring linked to a reactive hydrazide moiety via a methylene bridge, offers a versatile scaffold for the synthesis of novel therapeutic agents.[3] This guide provides a comprehensive technical overview of its core chemical properties, synthesis, spectroscopic signature, reactivity, and its proven applications in the development of enzyme inhibitors and other bioactive molecules. The content herein is curated for researchers, scientists, and drug development professionals, emphasizing the causal relationships behind its chemical behavior and synthetic utility.

## Core Molecular Structure and Physicochemical Properties

**2-(Pyridin-4-YL)acetohydrazide**, also known as 4-pyridylacetohydrazide, is structurally distinct from its famous isomer, isoniazid (pyridine-4-carbohydrazide).[4][5] The key difference is the presence of a methylene (-CH<sub>2</sub>-) spacer between the pyridine ring and the carbonyl group. This seemingly minor modification significantly alters the molecule's conformational

flexibility and electronic properties, thereby influencing its biological activity and potential as a synthetic precursor.

The hydrazide functional group (-CONHNH<sub>2</sub>) is a cornerstone of its chemical personality. It is a potent nucleophile and a versatile synthon for constructing a wide array of heterocyclic systems and hydrazone derivatives.[3][6]

## Key Physicochemical Data

The fundamental properties of **2-(Pyridin-4-YL)acetohydrazide** are summarized below. This data is critical for handling, storage, and experimental design.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>9</sub> N <sub>3</sub> O	[7]
Molecular Weight	151.17 g/mol	[7]
CAS Number	69583-00-2	[7][8]
IUPAC Name	2-pyridin-4-ylacetohydrazide	[7]
Physical State	Solid (typically a powder)	General Knowledge
pKa	Data not readily available	[7]

## Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards requiring careful handling in a laboratory setting.

- GHS Pictogram: Warning[7]
- Hazard Statements:[7]
  - H302: Harmful if swallowed.
  - H312: Harmful in contact with skin.

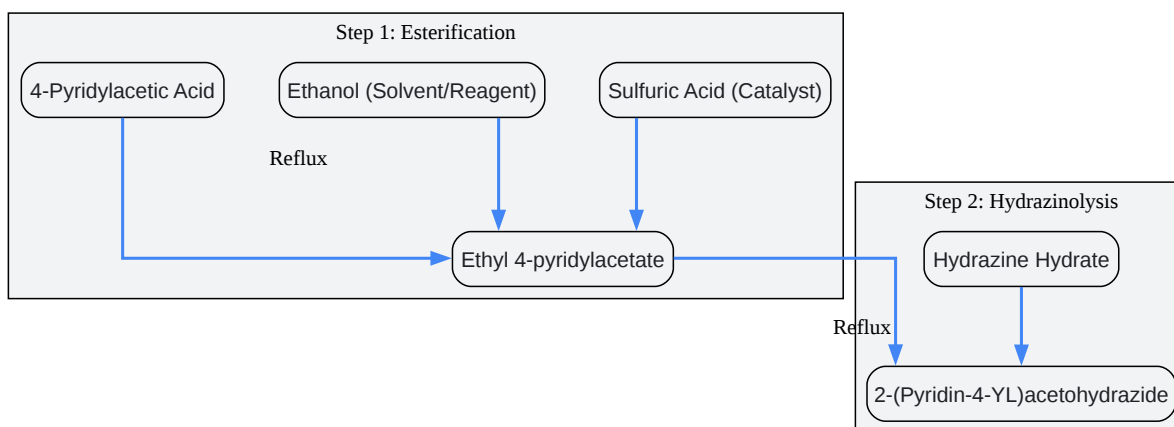
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

Expert Insight: The hazard profile necessitates the use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

## Synthesis and Purification Protocol

The most direct and widely adopted method for synthesizing **2-(Pyridin-4-YL)acetohydrazide** is a two-step process starting from 4-pyridylacetic acid. The logic behind this pathway is the conversion of a less reactive carboxylic acid into a highly reactive ester, which is then susceptible to nucleophilic attack by hydrazine.

## Synthetic Workflow



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Caption: General synthesis workflow for **2-(Pyridin-4-YL)acetohydrazide**.

## Step-by-Step Experimental Protocol

This protocol is a self-validating system; successful isolation of the intermediate ester is a key checkpoint before proceeding.

### Part A: Synthesis of Ethyl 4-pyridylacetate (Intermediate)

- **Setup:** To a 250 mL round-bottom flask equipped with a reflux condenser, add 4-pyridylacetic acid hydrochloride (0.1 mol).
- **Reagents:** Add absolute ethanol (100 mL), followed by the slow, dropwise addition of concentrated sulfuric acid (5 mL) while cooling in an ice bath. The acid catalyzes the esterification.
- **Reaction:** Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. Neutralize the residue carefully with a saturated sodium bicarbonate solution until effervescence ceases.
- **Extraction:** Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic layers contain the desired ester.
- **Purification:** Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude ethyl 4-pyridylacetate.

### Part B: Synthesis of **2-(Pyridin-4-YL)acetohydrazide** (Final Product)

- **Setup:** Dissolve the crude ethyl 4-pyridylacetate from Part A in ethanol (50 mL) in a 100 mL round-bottom flask.
- **Reagent Addition:** Add hydrazine hydrate (85% solution, 0.12 mol) to the solution.<sup>[9]</sup> The high reactivity of hydrazine drives the conversion from ester to hydrazide.

- Reaction: Reflux the mixture for 3-5 hours. A precipitate often forms as the product is less soluble in ethanol than the starting ester.
- Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath to maximize precipitation.
- Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield pure **2-(Pyridin-4-yl)acetohydrazide**.

## Spectroscopic Characterization

Unambiguous structural confirmation is paramount. The following spectroscopic data are predicted based on the known effects of the constituent functional groups.

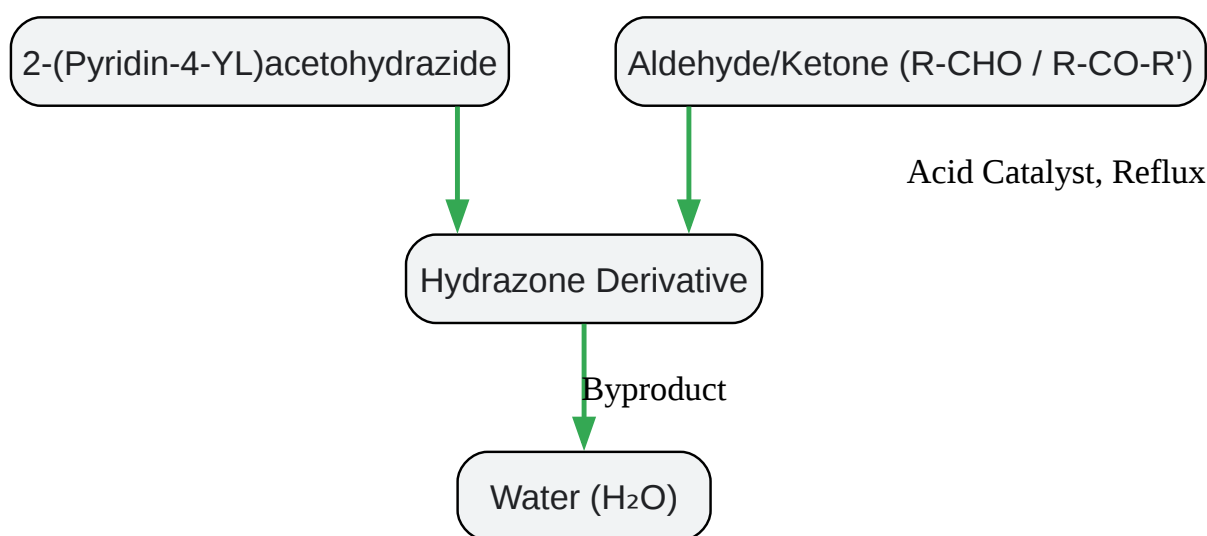
Technique	Expected Observations
$^1\text{H}$ NMR	Pyridine Protons: Two distinct signals (doublets, AA'BB' system) in the aromatic region ( $\delta$ 7.2-8.6 ppm). Protons ortho to the nitrogen (H2, H6) will be downfield compared to the meta protons (H3, H5). <sup>[10]</sup> Methylene Protons (-CH <sub>2</sub> -): A singlet around $\delta$ 3.5-3.8 ppm. Hydrazide Protons (-NH-NH <sub>2</sub> ): Two broad singlets, one for -NH ( $\delta$ ~9.0-9.5 ppm) and one for -NH <sub>2</sub> ( $\delta$ ~4.0-4.5 ppm). These peaks are D <sub>2</sub> O exchangeable. <sup>[11]</sup>
$^{13}\text{C}$ NMR	Carbonyl Carbon (C=O): A signal in the range of $\delta$ 168-172 ppm. Pyridine Carbons: Signals between $\delta$ 120-155 ppm, with the carbon attached to the nitrogen (C2, C6) being the most deshielded. Methylene Carbon (-CH <sub>2</sub> -): A signal around $\delta$ 40-45 ppm. <sup>[12]</sup>
IR Spectroscopy (KBr, cm <sup>-1</sup> )	N-H Stretching: Two bands for the -NH <sub>2</sub> group (~3300-3200 cm <sup>-1</sup> ) and one for the -NH group (~3150 cm <sup>-1</sup> ). <sup>[13][14]</sup> C=O Stretching (Amide I): A strong, sharp absorption band around 1650-1680 cm <sup>-1</sup> . N-H Bending (Amide II): A band around 1600-1640 cm <sup>-1</sup> . Pyridine Ring Vibrations: Characteristic C=C and C=N stretching bands in the 1600-1400 cm <sup>-1</sup> region. <sup>[13][15]</sup>
Mass Spectrometry (EI)	Molecular Ion Peak (M <sup>+</sup> ): An intense peak at m/z = 151, corresponding to the molecular weight of the compound. <sup>[7]</sup> Fragmentation: Expect fragmentation patterns involving the loss of the hydrazide group and cleavage at the benzylic position.

## Chemical Reactivity and Synthetic Utility

The dual functionality of the nucleophilic hydrazide group and the basic pyridine ring makes **2-(Pyridin-4-YL)acetohydrazide** a valuable synthetic intermediate.

## Formation of Hydrazones: A Gateway to Bioactive Molecules

The most significant reaction of hydrazides is their condensation with aldehydes and ketones to form hydrazones, which contain the characteristic azomethine ( $\text{-NHN=CH-}$ ) group.<sup>[16]</sup> This reaction is a cornerstone of combinatorial chemistry and drug discovery.



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Caption: Condensation reaction to form a hydrazone derivative.

**Mechanistic Insight:** The reaction proceeds via nucleophilic attack of the terminal  $\text{-NH}_2$  group of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by dehydration, typically under mild acidic catalysis, to yield the stable hydrazone product. The resulting  $\text{C=N}$  double bond and the terminal nitrogen atom are crucial determinants of the physical and biological properties of the final molecule.<sup>[16]</sup>

**Application in Drug Discovery:** Hydrazones derived from isoniazid and its analogues have demonstrated a wide spectrum of pharmacological activities, including antitubercular, antimicrobial, and enzyme inhibitory properties.<sup>[2][17]</sup> For example, modifying the core

structure with different aromatic aldehydes can tune the lipophilicity and steric properties of the molecule, potentially enhancing cell penetration or binding affinity to a target protein.[17][18]

## Precursor to Heterocyclic Systems

The hydrazide moiety is a versatile precursor for synthesizing five- and six-membered heterocyclic rings, which are privileged structures in medicinal chemistry.[3] Through cyclization reactions with appropriate reagents, it can be converted into:

- 1,3,4-Oxadiazoles: By reacting with carboxylic acids or their derivatives.
- 1,3,4-Thiadiazoles: By reacting with thiocarbonyl compounds.[19]
- 1,2,4-Triazoles: Through condensation and subsequent cyclization reactions.[19]

## Application Profile: Enzyme Inhibition

The structural features of **2-(Pyridin-4-YL)acetohydrazide** and its derivatives make them promising candidates for enzyme inhibitors.

- Monoamine Oxidase (MAO) Inhibition: The hydrazide/hydrazine class of compounds includes well-known MAO inhibitors like iproniazid and isocarboxazide.[16] These drugs function by forming a covalent bond with the flavin coenzyme at the enzyme's active site, leading to irreversible inhibition. While this can have therapeutic benefits, it is also associated with side effects, driving the search for reversible and selective inhibitors.[16]
- Carbonic Anhydrase (CA) Inhibition: Hydrazide-sulfonamide hybrids have been synthesized and evaluated as inhibitors of carbonic anhydrase isozymes, which are implicated in diseases like cancer.[20]
- Other Targets: Hydrazide derivatives have been investigated as inhibitors for a range of other enzymes, including  $\alpha$ -amylase and cholinesterases, highlighting the broad applicability of this chemical scaffold.[3]

## Conclusion

**2-(Pyridin-4-YL)acetohydrazide** is more than just an isomer of a famous drug; it is a potent and versatile chemical tool. Its straightforward synthesis, combined with the predictable and



highly useful reactivity of its hydrazide group, provides a robust platform for the rational design and discovery of novel bioactive compounds. From forming diverse hydrazone libraries to serving as a precursor for complex heterocyclic systems, its properties make it an invaluable asset for researchers in medicinal chemistry and drug development. A thorough understanding of its chemical characteristics, as detailed in this guide, is the first step toward unlocking its full therapeutic potential.

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